molecular formula C12H15NO4 B7569121 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid

3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid

Katalognummer: B7569121
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: PNRHECSUHBYHNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid, also known as FCA, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FCA is a chiral compound that exists in two enantiomeric forms, L-FCA, and D-FCA. The compound has a molecular weight of 235.25 g/mol and a melting point of 209-211°C.

Wirkmechanismus

The mechanism of action of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes, including matrix metalloproteinases and beta-secretase. This compound has also been shown to modulate the expression of various genes involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which helps in protecting cells from oxidative stress. This compound has also been shown to have anti-inflammatory activity, which helps in reducing inflammation in the body. The compound has been shown to have a positive effect on glucose metabolism and lipid metabolism, which makes it a potential candidate for the treatment of metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has several advantages for lab experiments. The compound is relatively easy to synthesize, and its chemical properties are well characterized. This compound is also stable under standard laboratory conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. The compound is highly hydrophobic, which makes it difficult to dissolve in aqueous solutions. This compound is also sensitive to light and heat, which can lead to degradation of the compound.

Zukünftige Richtungen

There are several future directions for the study of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of this compound's effects on the gut microbiome, which has been shown to play a critical role in various physiological processes. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new analogs with enhanced properties.

Synthesemethoden

3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid can be synthesized through various methods, including the Strecker synthesis, reductive amination, and the Mannich reaction. The most commonly used method for the synthesis of this compound is the Strecker synthesis. In this method, the reaction between furan-2-carboxaldehyde, NH4Cl, and KCN leads to the formation of this compound.

Wissenschaftliche Forschungsanwendungen

3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been shown to have neuroprotective effects by preventing the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.

Eigenschaften

IUPAC Name

3-(furan-2-carbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h2,5-6,8-9H,1,3-4,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRHECSUHBYHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.